N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide
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Overview
Description
N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenylmethyl and phenylamino substituents enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-anilino-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-9-5-6-13(10-15)11-19-17(22)16-12-24-18(21-16)20-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGYNCBHSUXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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